3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid
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Overview
Description
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-hydroxycinnamic acid
- 3-Chloro-4-hydroxyphenylacetic acid
- 3,5-Dichloro-4-hydroxybenzoic acid
Uniqueness
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(E)-3-(2,3-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4,12H,(H,13,14)/b4-2+ |
InChI Key |
JDAMUMRWDTZPLO-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)Cl)O |
Origin of Product |
United States |
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